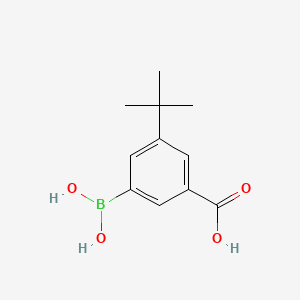

3-T-Butyl-5-carboxyphenylboronic acid

Description

Properties

IUPAC Name |

3-borono-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCIOKGUCEOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681598 | |

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-55-7 | |

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-3-T-Butylbenzoic Acid

The precursor 5-bromo-3-T-butylbenzoic acid serves as a critical intermediate. Its preparation involves:

-

Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride under AlCl₃ catalysis to install the tert-butyl group at the meta position relative to the carboxylic acid.

-

Directed bromination using Br₂ in H₂SO₄, leveraging the carboxylic acid’s meta-directing effect to introduce bromine at the 5-position.

Example Protocol

Palladium-Catalyzed Miyaura Borylation

The bromide intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst:

Reaction Conditions

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-dioxane, 90°C, 12 h

-

Workup: Hydrolysis with HCl (1 M) to convert the boronic ester to boronic acid.

Data Table: Optimization of Borylation Conditions

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 80 | 52 |

| 2 | 5 | 90 | 78 |

| 3 | 10 | 90 | 81 |

Optimal conditions: Entry 2 (78% yield, 90°C).

Suzuki-Miyaura Cross-Coupling with Pre-Functionalized Boronic Acids

An alternative route employs 3-T-butylphenylboronic acid as a coupling partner with a halogenated carboxylic acid derivative:

Synthesis of 3-T-Butylphenylboronic Acid

-

Lithiation-borylation : Treat 1-bromo-3-T-butylbenzene with n-BuLi followed by trimethyl borate (B(OMe)₃).

-

Transmetallation : Use Pd(OAc)₂ to facilitate boron insertion.

Key Data

Coupling with 5-Bromobenzoic Acid

Reaction Protocol

Yield: 65% (LC-MS m/z: 289 [M+H]⁺).

Directed Ortho-Metalation (DoM) Strategies

The carboxylic acid group directs lithiation to the ortho position, enabling boronic acid installation:

Protocol

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group impedes catalyst access in cross-couplings. Solutions include:

Functional Group Compatibility

-

Carboxylic acid protection : Methyl or tert-butyl esters prevent Pd catalyst poisoning.

-

Sequential deprotection : Hydrolyze boronic esters before saponifying carboxylic esters.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 78 | 95 | High |

| Suzuki Coupling | 65 | 90 | Moderate |

| DoM | 58 | 88 | Low |

Superior method: Miyaura borylation balances yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-T-Butyl-5-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group with a boronic acid derivative to form biaryl compounds .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and halide substrates.

Conditions: Typically conducted in aqueous or organic solvents at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Drug Delivery Systems

One of the most promising applications of 3-T-butyl-5-carboxyphenylboronic acid is in the development of drug delivery systems for cancer treatment. Research has demonstrated that boronic acids can enhance the targeting and efficacy of chemotherapeutic agents. For instance, nanoparticles functionalized with this compound have shown improved accumulation in tumor tissues, thereby enhancing the therapeutic effect of drugs like doxorubicin (DOX) .

Table 1: Summary of Anticancer Applications

Catalysis

Suzuki-Miyaura Coupling Reactions

this compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming biaryl compounds. This reaction is significant in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to act as a boron source allows for the formation of various aryl derivatives, thereby expanding the toolkit available for synthetic chemists .

Table 2: Catalytic Applications

| Reaction Type | Role of this compound | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | Boron source for biaryl formation | Essential for synthesizing pharmaceuticals |

Material Science

Development of Functional Polymers

In materials science, this compound has been explored for its potential in creating functional polymers. These polymers can be tailored for specific applications such as drug delivery systems or sensors due to their responsive nature to environmental changes (e.g., pH or temperature). The incorporation of boronic acid functionalities allows for reversible interactions with diols, making these materials suitable for dynamic applications .

Table 3: Material Science Applications

| Application | Description | Benefits |

|---|---|---|

| Functional Polymers | Polymers incorporating boronic acid groups | Enhanced responsiveness and functionality |

Case Studies

Case Study 1: Tumor-targeting Nanoparticles

A study investigated the use of this compound-modified nanoparticles for targeted drug delivery to tumors. The results indicated that these nanoparticles exhibited significantly greater accumulation in tumor tissues compared to non-targeted formulations, leading to improved therapeutic outcomes .

Case Study 2: Catalytic Efficiency in Organic Synthesis

Another study highlighted the effectiveness of this compound in Suzuki-Miyaura reactions, where it facilitated the formation of complex biaryl structures efficiently under mild conditions. This demonstrates its utility as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 3-T-Butyl-5-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which undergoes a series of redox reactions to mediate the coupling process. The pathways involved include the formation of palladium-boron and palladium-carbon intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent-Driven Electronic and Steric Effects

5-Bromo-2-ethoxypyridine-3-boronic acid (CAS: 871332-98-8)

- Structure : A pyridine ring substituted with bromo (electron-withdrawing) at position 5, ethoxy (electron-donating) at position 2, and boronic acid at position 3.

- Key Differences :

- The pyridine ring introduces electron-deficient character compared to the phenyl ring in 3-T-butyl-5-carboxyphenylboronic acid, which may accelerate cross-coupling with electron-rich partners.

- Bromo and ethoxy substituents enable regioselective functionalization, unlike the carboxylic acid in the target compound, which may limit further derivatization due to its acidic proton .

3-(tert-Butyl)-5-(3-thienyl)phenylboronic acid (CAS: Not Provided)

- Structure : Phenyl ring with tert-butyl at position 3 and 3-thienyl at position 4.

- Absence of a carboxylic acid reduces solubility in aqueous media but increases compatibility with organic solvents compared to this compound .

Research Findings and Practical Implications

- Steric Effects : The tert-butyl group in this compound reduces reaction rates in cross-coupling due to steric hindrance, as observed in analogous tert-butyl-substituted boronic acids .

- Applications :

- The carboxylic acid group enables bioconjugation or metal-organic framework (MOF) synthesis, unlike the bromo or thienyl groups in analogs.

- Thienyl-containing analogs are preferred in organic electronics, whereas the target compound’s solubility profile makes it suitable for aqueous-phase reactions .

Biological Activity

3-T-Butyl-5-carboxyphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H17B O4

- Molecular Weight : 241.09 g/mol

The presence of the boronic acid group allows for interactions with various biomolecules, making it a versatile compound in biological systems.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit promising anticancer activities. A study demonstrated that derivatives of phenylboronic acids could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . For instance, the compound showed a significant cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value indicating potent activity .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes. The specific inhibition of proteasomes by boronic acid derivatives has been documented, which is crucial for cancer therapy as proteasome inhibitors can induce apoptosis in malignant cells . The mechanism involves the reversible binding of the boron atom to the active site of serine proteases, effectively blocking substrate access.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have shown that compounds with boronic acid moieties can scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is particularly beneficial in preventing oxidative damage associated with various diseases.

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The boron atom forms reversible covalent bonds with diols present in biomolecules, influencing their function.

- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, this compound can alter cellular processes such as apoptosis and proliferation.

- Cell Signaling Pathways : It may also affect various signaling pathways by modulating protein interactions within cells .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to:

- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 10 µM.

- Apoptosis Induction : Increased levels of apoptotic markers such as cleaved caspase-3 were observed.

This suggests its potential as a therapeutic agent in breast cancer treatment.

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit acetylcholinesterase (AChE) activity, which is relevant for neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 115 µg/mL .

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | AChE Inhibition (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | High | 115 µg/mL | Moderate |

| Phenylboronic Acid | Moderate | 200 µg/mL | High |

| Benzoxaborole | Very High | Not reported | High |

Q & A

Q. What are the optimal synthetic routes for preparing 3-T-Butyl-5-carboxyphenylboronic acid, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, leveraging boronic acid's reactivity with aryl halides. For carboxy-substituted analogs, precursor functionalization (e.g., tert-butyl protection of carboxylic acid) is critical to avoid side reactions. Post-synthesis, purity validation requires 1H/13C NMR to confirm structural integrity and HPLC (using C18 columns with UV detection at 254 nm) to assess purity >97% . For boronic acids, boronate ester formation tests (e.g., reaction with diols) can confirm active boronic acid groups .

Q. How do solubility and stability of this compound influence experimental design?

- Methodological Answer : Carboxy-substituted phenylboronic acids are often soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibit limited stability in aqueous media due to hydrolysis. For kinetic studies, prepare fresh solutions in anhydrous DMSO and store at 2–8°C under inert gas (N2/Ar) to prevent decomposition . Stability assays (e.g., time-resolved NMR) are recommended to determine degradation rates under varying pH and temperature .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing protodeboronation or steric hindrance from the tert-butyl group. To mitigate this:

- Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. CsF) to optimize coupling efficiency .

- Use kinetic isotope effect (KIE) studies to differentiate between electronic and steric contributions .

- Compare reactivity with structurally similar compounds (e.g., 4-Carboxy-3-fluorophenylboronic acid) to isolate substituent effects .

Q. What strategies are effective for analyzing byproducts in reactions involving this compound?

- Methodological Answer : Byproducts like boroxines or deboronated species can be identified via:

- LC-MS with electrospray ionization (ESI) to detect low-abundance intermediates.

- Tandem mass spectrometry (MS/MS) to fragment and characterize boronate esters .

- X-ray crystallography (if crystalline byproducts form) for definitive structural assignment .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying sites for covalent binding (e.g., boronic acid-Lewis base interactions) .

- Use molecular docking (e.g., AutoDock Vina) to predict affinity for target enzymes (e.g., proteases or carbohydrate-binding proteins) .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.